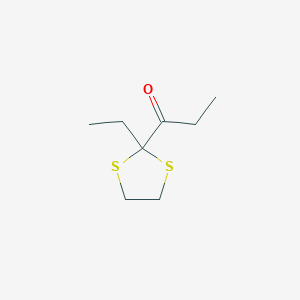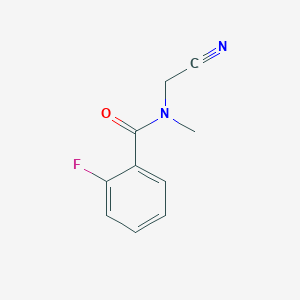
2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one is an organic compound that belongs to the class of dithiane derivatives These compounds are characterized by the presence of a 1,3-dithiane ring, which is a six-membered ring containing two sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one typically involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst. One common method is the thioacetalization of carbonyl compounds using a catalytic amount of yttrium triflate. The reaction is carried out under mild conditions, often at room temperature, and yields the desired dithiane derivative in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a nickel or rhodium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalyst
Substitution: Organolithium (RLi), Grignard reagents (RMgX)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or hydrocarbons.
科学研究应用
2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique properties make it suitable for the development of new materials with specific functionalities.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities and metabolic pathways.
作用机制
The mechanism of action of 2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfur atoms can coordinate with metal ions, facilitating catalytic processes. Additionally, the compound’s ability to undergo redox reactions makes it a versatile reagent in organic synthesis .
相似化合物的比较
Similar Compounds
- Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate
- Methyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate
- 2-(1,3-Dithian-2-ylidene)-1,3-diphenyl-1,3-propanedione
Uniqueness
2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one is unique due to its specific structural features and reactivity. The presence of the phenyl group and the dithiane ring imparts distinct chemical properties, making it a valuable compound in various synthetic and research applications .
属性
| 143850-91-3 | |
分子式 |
C13H14OS2 |
分子量 |
250.4 g/mol |
IUPAC 名称 |
2-(1,3-dithian-2-ylidene)-1-phenylpropan-1-one |
InChI |
InChI=1S/C13H14OS2/c1-10(13-15-8-5-9-16-13)12(14)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |
InChI 键 |
MSMBESLOGHFZDK-UHFFFAOYSA-N |
规范 SMILES |
CC(=C1SCCCS1)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,3-Dioxan-5-one, 4-[(S)-cyclohexylhydroxymethyl]-2,2-dimethyl-, (4S)-](/img/structure/B14267218.png)

